Cas no 27798-43-2 (2-(3-Chlorophenyl)acetophenone)

2-(3-Chlorophenyl)acetophenone is a chlorinated aromatic ketone with the molecular formula C₁₄H₁₁ClO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a chlorophenyl and acetophenone moiety, allows for further functionalization via reactions such as nucleophilic substitution, reduction, or condensation. The chlorine substituent enhances reactivity, enabling selective modifications for targeted applications. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties make it valuable for research and industrial processes requiring precise aromatic ketone derivatives.
2-(3-Chlorophenyl)acetophenone structure
27798-43-2 structure
Product Name:2-(3-Chlorophenyl)acetophenone
CAS No:27798-43-2
MF:C14H11ClO
MW:230.689543008804
MDL:MFCD02260685
CID:281701
PubChem ID:246601
Update Time:2025-05-23

2-(3-Chlorophenyl)acetophenone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-(3-chlorophenyl)-1-phenyl-
    • 2-(3-chlorophenyl)-1-phenylethanone
    • 2-(3-Chlorophenyl)acetophenone
    • (3-Chlor-benzyl)-phenyl-keton
    • (3-Chlorobenzyl) phenyl ketone
    • 1-phenyl-2-(3-chlorophenyl)ethanone
    • 3'-Chlor-desoxybenzoin
    • 3'-chloro-deoxybenzoin
    • NSC59912
    • 27798-43-2
    • NSC-59912
    • SCHEMBL1515772
    • XXXPIFADCVUZSA-UHFFFAOYSA-N
    • DTXSID40289231
    • Ethanone, 2-(3-chlorophenyl)-1-phenyl-
    • AKOS010015337
    • MFCD02260685
    • CBA79843
    • MDL: MFCD02260685
    • Inchi: 1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
    • InChI Key: XXXPIFADCVUZSA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 230.05000
  • Monoisotopic Mass: 230.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.76540

2-(3-Chlorophenyl)acetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-(3-Chlorophenyl)acetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:27798-43-2)2-(3-Chlorophenyl)acetophenone
Order Number:A1180949
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):150.0/449.0
Email:sales@amadischem.com

Additional information on 2-(3-Chlorophenyl)acetophenone

Research Brief on 2-(3-Chlorophenyl)acetophenone (CAS: 27798-43-2) in Chemical and Biomedical Applications

2-(3-Chlorophenyl)acetophenone (CAS: 27798-43-2) is a chlorinated aromatic ketone that has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis and material science. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(3-Chlorophenyl)acetophenone as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases. The research demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines, with IC50 values in the low micromolar range. The study employed molecular docking simulations to elucidate the binding interactions between the synthesized derivatives and their target proteins.

In the field of neurodegenerative disease research, a recent publication in ACS Chemical Neuroscience reported on the development of 2-(3-Chlorophenyl)acetophenone-based compounds as potential modulators of amyloid-beta aggregation. The researchers utilized a combination of in vitro assays and computational modeling to identify structural modifications that enhanced the compound's ability to disrupt protein aggregation pathways implicated in Alzheimer's disease.

From a synthetic chemistry perspective, advances in the catalytic asymmetric synthesis of 2-(3-Chlorophenyl)acetophenone derivatives have been reported in Angewandte Chemie. The study described a novel chiral catalyst system that achieved high enantioselectivity (up to 98% ee) in the formation of stereocenters adjacent to the ketone functionality. This methodological breakthrough has important implications for the production of enantiomerically pure pharmaceutical intermediates.

Analytical characterization of 2-(3-Chlorophenyl)acetophenone has also seen recent advancements. A 2024 paper in Analytical Chemistry presented a new LC-MS/MS method for the sensitive detection and quantification of this compound and its metabolites in biological matrices. The method demonstrated excellent linearity (R² > 0.999) across a wide concentration range, with a lower limit of quantification of 0.1 ng/mL.

In material science applications, researchers have explored the use of 2-(3-Chlorophenyl)acetophenone as a building block for organic electronic materials. A study in Advanced Materials showed that properly functionalized derivatives of this compound could serve as efficient electron-transport materials in organic light-emitting diodes (OLEDs), with device efficiencies comparable to conventional materials.

The safety profile of 2-(3-Chlorophenyl)acetophenone has been recently evaluated in a comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology. The study concluded that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), appropriate handling procedures can mitigate occupational exposure risks. These findings are particularly relevant for industrial-scale production and pharmaceutical applications.

Looking forward, the diverse applications of 2-(3-Chlorophenyl)acetophenone continue to expand. Current research directions include its incorporation into metal-organic frameworks (MOFs) for catalytic applications, development as a photoinitiator in polymer chemistry, and exploration as a scaffold for antimicrobial agents. The compound's structural versatility and relatively straightforward synthetic accessibility ensure its continued importance in chemical and biomedical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:27798-43-2)2-(3-Chlorophenyl)acetophenone
A1180949
Purity:99%/99%
Quantity:1g/5g
Price ($):150.0/449.0
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